1,1'-(1,8-Dioxo-1,8-octanediyl)bis[glycyl-glycine
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Overview
Description
CAY10679 is an anionic oligopeptide-based bola-amphiphile. It features a central hexane segment bordered by a glycylglycine group at each end, establishing pronounced hydrophilic and hydrophobic regions. This amphiphilic peptide’s propensity for self-assembling into microtubes in aqueous acidic solutions has been explored . Such bola-amphiphiles hold significant potential in the development of nanotubes, nanovesicles, nanowires, and nanocarriers for drug delivery, among various bionanotechnology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10679 is synthesized through a bidirectional solid-phase synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification . The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the sequential addition of other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods: The industrial production of CAY10679 involves large-scale solid-phase peptide synthesis, which is automated to ensure high yield and purity. The process includes the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling .
Chemical Reactions Analysis
Types of Reactions: CAY10679 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solutions.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
CAY10679 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of self-assembling peptides and the development of new materials with unique properties.
Biology: Investigated for its role in forming nanostructures that can mimic biological systems.
Medicine: Explored as a potential drug delivery system due to its ability to form nanocarriers.
Mechanism of Action
CAY10679 exerts its effects through its amphiphilic nature, which allows it to self-assemble into microtubes in aqueous acidic solutions. This self-assembly is driven by the hydrophobic interactions between the central hexane segment and the hydrophilic interactions of the glycylglycine groups . The molecular targets and pathways involved include the formation of stable nanostructures that can encapsulate and deliver drugs or other molecules .
Comparison with Similar Compounds
- N,N’-bis(glycyl-glycine)-hexane-1,6-Dicarboxyamide
- Other bola-amphiphiles with similar structural features
Comparison: CAY10679 is unique due to its specific combination of hydrophilic and hydrophobic regions, which allows for the formation of stable microtubes in aqueous acidic solutions. This property distinguishes it from other similar compounds that may not exhibit the same level of self-assembly or stability .
Properties
IUPAC Name |
2-[[2-[[8-[[2-(carboxymethylamino)-2-oxoethyl]amino]-8-oxooctanoyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O8/c21-11(17-7-13(23)19-9-15(25)26)5-3-1-2-4-6-12(22)18-8-14(24)20-10-16(27)28/h1-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCHADQWAFSFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCC(=O)NCC(=O)O)CCC(=O)NCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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